molecular formula C15H17IN2O2 B1322771 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one CAS No. 473927-69-4

1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Cat. No. B1322771
CAS RN: 473927-69-4
M. Wt: 384.21 g/mol
InChI Key: UWWMPOYYIGCWEH-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, commonly referred to as 4-I-MDP, is an important organic molecule that is widely used in scientific research. It is a heterocyclic compound, meaning it contains two or more different types of atoms in its ring structure. 4-I-MDP is used in a variety of scientific applications, including organic synthesis, drug development, and biochemistry. This article will discuss the synthesis method of 4-I-MDP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.

Scientific Research Applications

Application in Bronchial Pneumonia Treatment

A study by (Ding & Zhong, 2022) highlights the use of a heterocycle compound synthesized from 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one in treating children's bronchial pneumonia. This compound showed excellent biological activity, significantly impacting TNF-α and IL-1β levels in alveolar lavage fluid and affecting NF-κB activation levels in respiratory tract epithelial cells.

Role in Multicomponent Synthesis of Pyridine Derivatives

(Prajapati, Senjani, & Naliapara, 2015) discuss the synthesis of various 1,4-dihydropyridines derivatives using a multicomponent reaction involving this compound. These derivatives are significant due to their potential applications in pharmaceuticals and materials science.

Intermediate in Anticancer Drug Synthesis

In cancer research, (Wang et al., 2016) identify this compound as a crucial intermediate for synthesizing biologically active compounds, including small molecule anticancer drugs.

Synthesis of Dihydropyrindines and Tetrahydroquinolines

(Yehia, Polborn, & Müller, 2002) used this compound in synthesizing dihydropyrindines and tetrahydroquinolines. This one-pot process is notable for its efficiency in synthesizing compounds relevant in medicinal chemistry.

X-ray Powder Diffraction Studies

Studies like those by (Wang et al., 2015) and (Wang et al., 2015) focus on the X-ray powder diffraction of this compound, providing valuable data for its structural analysis, important in material science and drug design.

Synthesis of Other Biologically Active Compounds

(Gevorgyan, Gasparyan, Agababyan, & Panosyan, 2009) and (Yamagata, Takaki, & Ohkubo, 1993) demonstrate its utility in synthesizing a range of biologically active compounds, indicating its versatility in pharmaceutical research.

properties

IUPAC Name

1-(4-iodophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IN2O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWMPOYYIGCWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623726
Record name 1-(4-Iodophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

473927-69-4
Record name 1-(4-Iodophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2-(1H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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